molecular formula C19H28O4 B034337 Coralloidin D CAS No. 110299-95-1

Coralloidin D

Cat. No. B034337
M. Wt: 320.4 g/mol
InChI Key: RGGYMCUNYFNGLD-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coralloidin D is a natural product that has been isolated from the marine sponge, Spongia officinalis. It is a cyclic peptide that has shown promising results in various scientific research applications. Coralloidin D is known for its potential to inhibit the growth of cancer cells and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of Coralloidin D is not fully understood. However, it is believed to inhibit the activity of a protein called Hsp90, which is involved in the regulation of several cellular processes. Hsp90 is known to be overexpressed in many cancer cells, and its inhibition can lead to the degradation of several proteins that are important for cancer cell survival.

Biochemical And Physiological Effects

Coralloidin D has been shown to induce apoptosis, which is a type of programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, Coralloidin D has been shown to inhibit the formation of new blood vessels, which can lead to the death of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of Coralloidin D is that it is a natural product, which means that it is less likely to have toxic effects on cells. Another advantage is that it has shown promising results in various scientific research applications. However, one limitation of Coralloidin D is that its synthesis is a complex process, which makes it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the study of Coralloidin D. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to study its potential as an anti-angiogenic agent. In addition, further research is needed to fully understand the mechanism of action of Coralloidin D and its biochemical and physiological effects.

Scientific Research Applications

Coralloidin D has been studied extensively for its potential to inhibit the growth of cancer cells. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Coralloidin D has also been studied for its potential to inhibit angiogenesis, which is the process by which new blood vessels are formed. This is an important process in the growth and spread of cancer cells.

properties

CAS RN

110299-95-1

Product Name

Coralloidin D

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

[2-[(4aR)-4a,8-dimethyl-1,3,4,5,6,7-hexahydronaphthalen-2-ylidene]-3-acetyloxypropyl] acetate

InChI

InChI=1S/C19H28O4/c1-13-6-5-8-19(4)9-7-16(10-18(13)19)17(11-22-14(2)20)12-23-15(3)21/h5-12H2,1-4H3/t19-/m1/s1

InChI Key

RGGYMCUNYFNGLD-LJQANCHMSA-N

Isomeric SMILES

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CC[C@]2(CCC1)C

SMILES

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C

Canonical SMILES

CC1=C2CC(=C(COC(=O)C)COC(=O)C)CCC2(CCC1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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